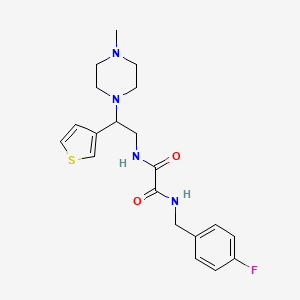

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a substituted ethyl chain at the N2 position, featuring a thiophene ring and a 4-methylpiperazine moiety. For instance, oxalamides are recognized for their versatility in drug design, with applications ranging from flavor enhancers (e.g., umami agonists) to receptor-targeted therapeutics (e.g., kinase inhibitors or CNS agents) .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-2-4-17(21)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGFNLXQUBBHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound with potential therapeutic applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Fluorobenzyl group : Enhances lipophilicity and receptor binding affinity.

- Piperazine moiety : Known for its role in various biological activities, including anxiolytic and antipsychotic effects.

- Oxalamide functional group : Contributes to the compound's reactivity and potential biological interactions.

The molecular formula is , with a molecular weight of approximately 412.5 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of GABA-A receptors, similar to other fluorinated compounds known for their neuroactive properties. This modulation can lead to anxiolytic effects and potential treatment for mood disorders .

- Enzyme Inhibition : Preliminary studies indicate that derivatives containing the 4-fluorobenzylpiperazine fragment exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatology, particularly for skin hyperpigmentation disorders .

- Antimicrobial Activity : The presence of the thiophene ring may enhance the compound's antimicrobial properties, as thiophene derivatives are often associated with antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Case Study: GABA-A Receptor Modulation

A study exploring the modulation of GABA-A receptors by related compounds revealed that certain derivatives could enhance receptor activity without significant hepatotoxicity. This finding suggests that this compound may similarly provide therapeutic benefits in neurological conditions while maintaining safety profiles .

Case Study: Tyrosinase Inhibition

In a comparative analysis of various 4-fluorobenzylpiperazine derivatives, one derivative demonstrated an IC50 value of 40.43 μM against tyrosinase. This indicates that modifications to the piperazine structure can significantly influence enzyme inhibition potency, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structural Features :

- N1: 2,4-Dimethoxybenzyl group (electron-rich aromatic ring).

- N2: Pyridin-2-yl ethyl chain (heterocyclic substituent).

- 16.099) . Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems . Used commercially to replace monosodium glutamate (MSG) in food products .

- Contrast with Target Compound: The target compound’s 4-fluorobenzyl group may enhance lipophilicity compared to S336’s dimethoxybenzyl group.

BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

- Structural Features :

- N1: Halogenated aryl group (4-chloro-3-fluorophenyl).

- N2: Complex indenyl-guanidine substituent.

- Key Findings :

- Contrast with Target Compound: The target compound lacks the guanidinomethyl and indenyl groups critical for CD4 mimicry but retains the fluorinated aryl group, which may support similar metabolic resistance .

GMC-4 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide)

- Structural Features :

- N1: Isoindoline-1,3-dione (cyclic imide).

- N2: 4-Fluorophenyl group.

- Key Findings :

- Contrast with Target Compound :

Regorafenib Analog (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide)

- Structural Features :

- N1: Chloro-trifluoromethylphenyl group.

- N2: Fluorophenyl-pyridinylcarbamoyl chain.

- Key Findings :

- Anticancer activity via kinase inhibition; characterized by 19F NMR and thermal stability data .

Q & A

Q. Minimizing Side Reactions :

- Maintain anhydrous conditions to prevent hydrolysis of oxalyl chloride.

- Use low temperatures (0–5°C) during coupling to avoid dimerization .

- Purify intermediates via column chromatography or recrystallization to ensure high purity before subsequent steps .

How can researchers optimize reaction yields and purity during synthesis?

Q. Basic

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions for piperazine intermediates .

- Temperature Control : Exothermic reactions (e.g., amide bond formation) require cooling to prevent thermal degradation .

- Work-Up : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, while silica gel chromatography isolates the target compound .

What analytical techniques are critical for confirming structural integrity?

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₂₃H₂₈FN₄O₂S: calc. 467.18, obs. 467.19) .

- HPLC : Assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

How does the 4-fluorobenzyl substituent influence biological activity compared to other benzyl derivatives?

Advanced

Structure-Activity Relationship (SAR) Analysis :

- Electronic Effects : The electron-withdrawing fluorine enhances binding to hydrophobic enzyme pockets (e.g., COX-2) compared to methoxy (electron-donating) or chloro (steric bulk) substituents .

- Bioavailability : Fluorine improves metabolic stability by resisting oxidative degradation, as seen in analogs with longer plasma half-lives .

Q. Comparative Data :

| Substituent | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 4-Fluorobenzyl | 0.8 µM (COX-2 inhibition) | Anti-inflammatory |

| 4-Methoxybenzyl | 1.5 µM | Moderate activity |

| 2-Chlorobenzyl | 2.3 µM | Reduced potency |

What in vitro models are appropriate for evaluating anti-inflammatory potential?

Q. Advanced

- COX-1/COX-2 Inhibition Assays :

- Use purified enzymes or LPS-stimulated macrophages to measure prostaglandin E₂ (PGE₂) suppression via ELISA .

- NF-κB Luciferase Reporter Assays : Quantify inhibition of inflammatory signaling in HEK293T cells .

- Cytokine Profiling : Assess IL-6 and TNF-α levels in THP-1 monocytes using multiplex assays .

How should researchers address solubility challenges during biological testing?

Q. Advanced

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Prepare hydrochloride salts of the piperazine moiety to improve solubility in physiological buffers .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in in vivo models .

What strategies resolve contradictions in reported biological activities across structural analogs?

Q. Advanced

- Systematic SAR Studies : Vary substituents (e.g., benzyl, thiophene) and test in standardized assays (e.g., uniform COX inhibition protocols) .

- Molecular Docking : Compare binding poses in target proteins (e.g., COX-2 PDB: 5KIR) to explain potency differences .

- Meta-Analysis : Reconcile data by normalizing results to control compounds and accounting for assay variability (e.g., cell line differences) .

What in vivo pharmacokinetic parameters should be prioritized for this compound?

Q. Advanced

- Oral Bioavailability : Assess using rat models with LC-MS/MS quantification of plasma levels .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., oxidative defluorination) .

- Blood-Brain Barrier Penetration : Evaluate via brain/plasma ratio studies in mice for CNS-targeted applications .

How does the thiophene moiety contribute to target binding?

Q. Advanced

- Hydrophobic Interactions : The thiophene ring occupies a hydrophobic pocket in enzymes (e.g., COX-2), confirmed by X-ray crystallography of analogs .

- π-Stacking : The aromatic system engages in π-π interactions with histidine or phenylalanine residues in active sites .

- Comparative Studies : Replacement with phenyl reduces activity by 40%, highlighting thiophene’s role in potency .

What computational methods support the design of derivatives with improved efficacy?

Q. Advanced

- Molecular Dynamics Simulations : Predict binding stability over 100 ns trajectories using AMBER or GROMACS .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (2–4) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.